molecular formula C26H26N2O2S B2376700 5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione CAS No. 685106-83-6

5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione

Cat. No.: B2376700
CAS No.: 685106-83-6
M. Wt: 430.57
InChI Key: RBRURJYFMIKWBI-UHFFFAOYSA-N
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Description

5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine family, known for their extensive pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione typically involves a multi-step process. One common method is the Biginelli one-pot three-component reaction, which combines an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like ethanol or acetic acid. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NBS or NCS in an organic solvent like dichloromethane (DCM).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can exhibit different pharmacological properties .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione
  • 8-methoxy-5-(3,4,5-trimethoxyphenyl)-5,6-dihydroindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine

Uniqueness

5-(4-heptylphenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione is unique due to its heptylphenyl substituent, which imparts distinct lipophilic properties that can enhance its interaction with lipid membranes and improve its bioavailability . This structural feature differentiates it from other analogues and contributes to its unique pharmacological profile.

Properties

IUPAC Name

10-(4-heptylphenyl)-14-thia-11,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaene-8,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-2-3-4-5-6-9-17-12-14-18(15-13-17)24-22-23(27-26-28(24)21(29)16-31-26)19-10-7-8-11-20(19)25(22)30/h7-8,10-15,24H,2-6,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRURJYFMIKWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)N=C5N2C(=O)CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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